3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride
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Overview
Description
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride, often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: Incorporated into the design of herbicides and pesticides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are used in the development of imaging agents for positron emission tomography (PET) scans.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
3-Chloropyridine: A chlorinated analogue with different electronic properties and reactivity.
3-Bromopyridine: A brominated analogue with distinct reactivity patterns.
Uniqueness
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can enhance its biological activity and selectivity. The combination of these structural features can lead to unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Biological Activity
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry and agrochemical applications due to its unique biological properties. The presence of a fluorine atom enhances the compound's electron-withdrawing capabilities, influencing its interaction with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
This compound exhibits several key chemical properties:
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
- Oxidation and Reduction : The compound is capable of undergoing redox reactions, altering its oxidation state and potentially its biological activity.
- Cyclization : It can form cyclic structures through intramolecular reactions, which may enhance its pharmacological properties.
The mechanism of action involves interaction with specific molecular targets. The electron-withdrawing effect of the fluorine atom can modulate the binding affinity to enzymes or receptors, leading to inhibition or alteration of cellular signaling pathways. For instance, studies have indicated that fluorinated compounds can enhance brain penetration and bioavailability, making them suitable for central nervous system (CNS) applications .
Anticancer Activity
Research indicates that derivatives of 3-Fluoro-2-pyrrolidin-2-ylpyridine may exhibit anticancer properties. A study demonstrated that certain piperidine derivatives showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural features of these compounds, particularly the three-dimensional arrangement, play a crucial role in their binding efficacy to cancer-related targets.
Antiviral and Antibacterial Properties
The compound has also been explored for its antiviral and antibacterial activities. Fluorinated pyridines are known to possess significant antimicrobial properties, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The incorporation of the pyrrolidine ring may enhance selectivity and potency against specific pathogens.
Neurological Applications
Fluorinated compounds like 3-Fluoro-2-pyrrolidin-2-ylpyridine are being investigated for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier effectively positions them as candidates for developing treatments for conditions such as Alzheimer's disease. Research has shown that certain analogs can inhibit neutral sphingomyelinase 2, an enzyme implicated in neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other related compounds:
Compound Name | Structure Type | Biological Activity | Key Features |
---|---|---|---|
2-Fluoropyridine | Monofluorinated | Moderate antibacterial | Simple structure with lower activity |
3-Chloropyridine | Monochlorinated | Antimicrobial | Different electronic properties |
3-Bromopyridine | Monobrominated | Limited activity | Distinct reactivity patterns |
This compound | Fluorinated piperidine derivative | High potential in anticancer and CNS applications | Enhanced selectivity due to unique structure |
This table illustrates how the presence of different halogens and structural features impacts biological activity. The combination of a fluorine atom with a pyrrolidine ring in this compound contributes to its enhanced interactions with biological targets compared to simpler analogs.
Case Studies
- Anticancer Efficacy : In a study involving various piperidine derivatives, researchers found that specific modifications led to increased apoptosis in cancer cell lines. The introduction of a fluorine atom was pivotal in enhancing cytotoxicity .
- Neurological Impact : Another investigation focused on the pharmacokinetics of fluorinated pyridines demonstrated significant brain penetration capabilities, suggesting potential for treating CNS disorders like Alzheimer's disease. This study highlighted the importance of structural modifications in achieving desired pharmacological effects .
Properties
IUPAC Name |
3-fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.ClH/c10-7-3-1-6-12-9(7)8-4-2-5-11-8;/h1,3,6,8,11H,2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYYBGTTZIWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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